molecular formula C9H5ClF2N2O B13011679 2-Chloro-6-(difluoromethoxy)quinoxaline

2-Chloro-6-(difluoromethoxy)quinoxaline

Cat. No.: B13011679
M. Wt: 230.60 g/mol
InChI Key: FYNVIQRKWHYBIE-UHFFFAOYSA-N
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Description

2-Chloro-6-(difluoromethoxy)quinoxaline is a nitrogen-containing heterocyclic compound with the molecular formula C9H5ClF2N2O. It is a derivative of quinoxaline, which is known for its diverse pharmacological activities, including antifungal, antibacterial, antiviral, and antimicrobial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(difluoromethoxy)quinoxaline typically involves the reaction of 2-chloroquinoxaline with difluoromethoxy reagents under specific conditions. One common method is the nucleophilic substitution reaction, where 2-chloroquinoxaline is treated with difluoromethoxy anion in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(difluoromethoxy)quinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-6-(difluoromethoxy)quinoxaline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-6-(difluoromethoxy)quinoxaline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes in microorganisms or cancer cells. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloroquinoxaline
  • 6-Methoxyquinoxaline
  • 2,7-Dichloroquinoxaline

Uniqueness

Compared to other quinoxaline derivatives, it may exhibit improved pharmacological properties and greater versatility in chemical synthesis .

Properties

Molecular Formula

C9H5ClF2N2O

Molecular Weight

230.60 g/mol

IUPAC Name

2-chloro-6-(difluoromethoxy)quinoxaline

InChI

InChI=1S/C9H5ClF2N2O/c10-8-4-13-7-3-5(15-9(11)12)1-2-6(7)14-8/h1-4,9H

InChI Key

FYNVIQRKWHYBIE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=CN=C2C=C1OC(F)F)Cl

Origin of Product

United States

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